1-Decene
Overview
Description
1-Decene is an organic compound with the chemical formula C10H20. It is a colorless liquid under standard temperature and pressure conditions. As an alkene, it contains a chain of ten carbon atoms with one double bond, making it a member of the alpha-olefin family. This compound is primarily used as a comonomer in copolymers and serves as an intermediate in the production of various chemicals, including epoxides, amines, oxo alcohols, synthetic lubricants, synthetic fatty acids, and alkylated aromatics .
Mechanism of Action
Target of Action
1-Decene is an organic compound with the chemical formula C10H20 . It is primarily used as a chemical intermediate in the production of a variety of products, including plasticizers, detergents, and adhesives . The primary targets of this compound are the molecules and reactions involved in these industrial processes.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can undergo hydroformylation, a process catalyzed by rhodium, to produce aldehydes . This reaction involves the addition of a formyl group (CHO) and a hydrogen atom to the carbon-carbon double bond of this compound .
Biochemical Pathways
The hydroformylation of this compound affects the biochemical pathway of aldehyde synthesis . The resulting aldehydes can be further processed to produce alcohols, which are key components in the manufacture of detergents and plasticizers .
Pharmacokinetics
In industrial settings, it’s important to consider the compound’s physical and chemical properties, such as its solubility, stability, and reactivity, which can influence its behavior and interactions in chemical processes .
Result of Action
The result of this compound’s action is the production of useful chemical intermediates, such as aldehydes and alcohols, which are essential in the synthesis of various commercial products . These molecular transformations contribute to the wide range of applications for this compound in the chemical industry .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Decene are not well-studied. As a hydrocarbon, it does not readily interact with enzymes, proteins, or other biomolecules in the body. It can undergo reactions catalyzed by certain enzymes, such as those involved in the hydroformylation process .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its reactivity as an alkene. In the presence of a catalyst, this compound can undergo hydroformylation, a process that involves the addition of a formyl group and a hydrogen atom to the carbon-carbon double bond . This reaction is used in industrial settings to produce aldehydes, which can be further processed to produce alcohols, acids, and other useful compounds .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings depend on the specific conditions. Under normal conditions, this compound is stable and does not readily degrade. It can react with other substances in the presence of a catalyst or under high heat .
Preparation Methods
1-Decene can be synthesized through several methods:
Oligomerization of Ethylene: This process involves the polymerization of ethylene using the Ziegler process, which employs a catalyst system to produce higher alpha-olefins, including this compound.
Cracking of Petrochemical Waxes: This method involves the thermal decomposition of long-chain hydrocarbons found in petrochemical waxes to produce this compound.
Ethenolysis of Methyl Oleate: In this process, methyl oleate, the methyl ester of oleic acid, is converted to this compound and methyl 9-decenoate.
Chemical Reactions Analysis
1-Decene undergoes various chemical reactions, including:
Hydroformylation: This reaction involves the addition of a formyl group to this compound, producing aldehydes.
Oligomerization: This compound can undergo oligomerization to form dimers and trimers, which are used as synthetic fuels and base oils.
Scientific Research Applications
1-Decene has numerous applications in scientific research:
Polymerization Catalyst Research: Studies on high molecular weight copolymers incorporating this compound highlight advanced polymerization techniques using Lewis acid catalysts, essential for producing materials with specific mechanical properties.
Biodegradable Polymer Development: Research into the molecular dynamics of this compound oligomers assesses their suitability in the synthesis of high-performance, biodegradable polymers, contributing to more sustainable material solutions.
Surfactant Production: The thermophysical properties of long linear and branched alkanes, including this compound, provide insights into their potential as precursors for surfactant production, crucial for chemical engineering applications.
Comparison with Similar Compounds
Properties
IUPAC Name |
dec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFLGGQVNFXPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
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Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5 | |
Record name | 1-Decene, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17438-89-0 | |
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Record name | 1-Decene, tetramer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54545-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(1-decene) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25189-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Decene, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14638-82-5 | |
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DSSTOX Substance ID |
DTXSID8027329 | |
Record name | 1-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID. | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
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Record name | 1-Decene | |
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Record name | 1-Decene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
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Boiling Point |
339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-DECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
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Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c. | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Decene | |
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Record name | 1-DECENE | |
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Record name | 1-DECENE | |
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Solubility |
Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor) | |
Record name | 1-DECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
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Density |
0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74 | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
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Record name | 1-DECENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
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Vapor Density |
4.84 (Air= 1) | |
Record name | 1-DECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |
Record name | 1-Decene | |
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Record name | 1-DECENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
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Impurities |
Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |
Record name | 1-DECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Colorless liquid | |
CAS No. |
872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9 | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Decene | |
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Record name | 1-Decene | |
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Record name | 1-Decene, homopolymer | |
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Record name | Polydecene, hydrogenated [NF] | |
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Record name | 1-Decene | |
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Record name | 1-Decene | |
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Record name | Dec-1-ene | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-87.3 °F (USCG, 1999), -66.3 °C, -66 °C | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-DECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.